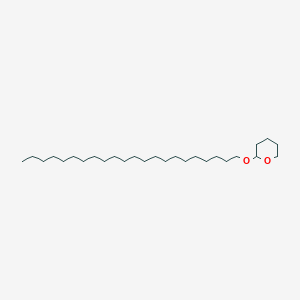
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources, including plants, marine organisms, and even human tissues . This compound is characterized by its tricyclic structure, which includes a pyridine-fused indole framework.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the desired tricyclic indole . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Analyse Chemischer Reaktionen
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents like halogens or nitro groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a valuable compound for studying cellular processes and interactions.
Industry: It can be used in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one involves its interaction with various molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting sedative or anxiolytic effects. Additionally, it may inhibit certain enzymes or proteins involved in cell proliferation, contributing to its antitumor properties .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one can be compared to other beta-carboline alkaloids, such as harmine and harmaline. While these compounds share a similar tricyclic structure, they differ in their degree of saturation and specific substituents. For example, harmine has a methoxy group at the 7-position, while harmaline has an additional hydroxyl group . These structural differences can influence their biological activity and pharmacological properties.
Eigenschaften
CAS-Nummer |
135299-06-8 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-5-one |
InChI |
InChI=1S/C12H10N2O/c1-7-12-8(5-6-13-7)11-9(14-12)3-2-4-10(11)15/h2-6,13-14H,1H3 |
InChI-Schlüssel |
OACLBVQHEXYYRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C3C(=O)C=CC=C3N2)C=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



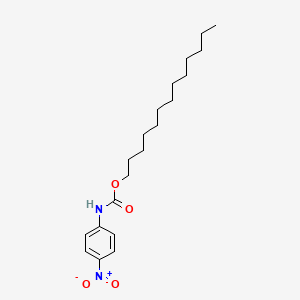
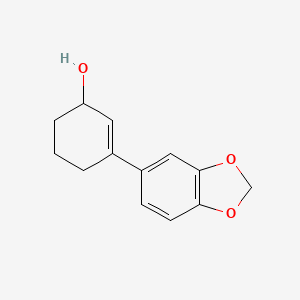



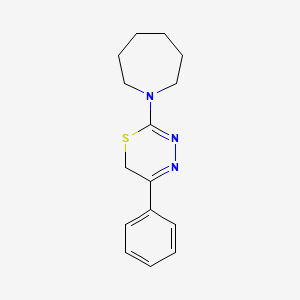
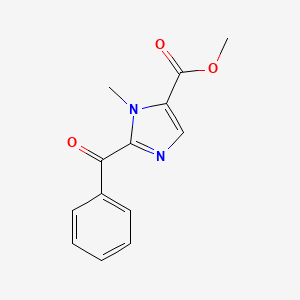
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
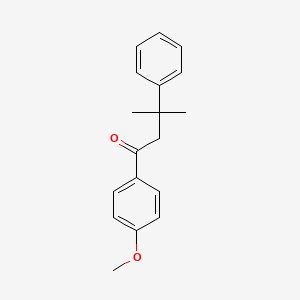
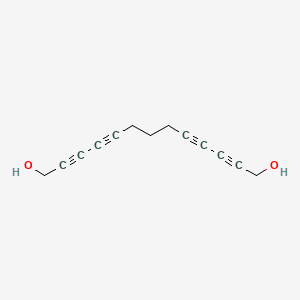
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
